Cas no 1911207-92-5 (2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide)
2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-841777
- 1911207-92-5
- 2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide
- 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide
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- Inchi: 1S/C14H23N3O/c1-10(2)13(14(15)18)16-9-11-5-7-12(8-6-11)17(3)4/h5-8,10,13,16H,9H2,1-4H3,(H2,15,18)
- InChI Key: HEUUDRZXPAUZJN-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)C)NCC1C=CC(=CC=1)N(C)C)N
Computed Properties
- Exact Mass: 249.184112366g/mol
- Monoisotopic Mass: 249.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.4Ų
2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841777-0.05g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 0.05g |
$407.0 | 2024-05-21 | |
| Enamine | EN300-841777-0.1g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 0.1g |
$427.0 | 2024-05-21 | |
| Enamine | EN300-841777-0.25g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 0.25g |
$447.0 | 2024-05-21 | |
| Enamine | EN300-841777-0.5g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 0.5g |
$465.0 | 2024-05-21 | |
| Enamine | EN300-841777-1g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 1g |
$485.0 | 2023-09-02 | ||
| Enamine | EN300-841777-2.5g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 2.5g |
$949.0 | 2024-05-21 | |
| Enamine | EN300-841777-5g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 5g |
$1406.0 | 2023-09-02 | ||
| Enamine | EN300-841777-10g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 10g |
$2085.0 | 2023-09-02 | ||
| Enamine | EN300-841777-1.0g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 1.0g |
$485.0 | 2024-05-21 | |
| Enamine | EN300-841777-5.0g |
2-({[4-(dimethylamino)phenyl]methyl}amino)-3-methylbutanamide |
1911207-92-5 | 95% | 5.0g |
$1406.0 | 2024-05-21 |
2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide
Compound CAS No.1911207-92-5: 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide
The compound CAS No.1911207-92-5, also known as 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and promising applications in drug development. The molecule consists of a butanamide backbone with a substituted phenyl group, making it a valuable compound for studying bioavailability and pharmacokinetics.
Recent studies have highlighted the importance of 4-(dimethylamino)phenylmethyl groups in enhancing the bioactivity of compounds. The presence of this group in 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide contributes to its ability to interact with biological systems, particularly in the context of enzyme inhibition and receptor binding. Researchers have explored its potential as a lead compound in the development of new therapeutic agents, especially in the treatment of chronic diseases such as cancer and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the butanamide backbone, followed by the introduction of the dimethylaminophenylmethyl group through nucleophilic substitution or coupling reactions. Optimization of these steps has been a focus of recent research, aiming to improve yield and purity while reducing production costs.
In terms of pharmacological activity, 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide has shown promising results in preclinical studies. It exhibits selective inhibition of certain kinases, which are key players in cellular signaling pathways associated with disease progression. Additionally, its ability to penetrate cellular membranes efficiently makes it a strong candidate for drug delivery systems targeting intracellular pathogens.
The structural versatility of this compound also lends itself to modifications that could enhance its therapeutic profile. For instance, substituting the methyl group on the butanamide backbone with other functional groups could potentially modulate its pharmacokinetic properties, such as absorption and metabolism. These modifications are currently being explored in collaborative research efforts between academic institutions and pharmaceutical companies.
From an environmental perspective, the synthesis and disposal of CAS No.1911207-92-5 have been evaluated for their ecological impact. Researchers have developed green chemistry approaches to minimize waste and reduce the use of hazardous reagents during production. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
In conclusion, 2-({4-(dimethylamino)phenylmethyl}amino)-3-methylbutanamide represents a significant advancement in organic chemistry with wide-ranging applications. Its unique structure, coupled with recent breakthroughs in synthesis and pharmacology, positions it as a pivotal compound in future drug discovery endeavors. Continued research into its properties will undoubtedly unlock new possibilities for treating various medical conditions while adhering to eco-friendly practices.
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